Tryptophanase

Beschreibung

Eigenschaften

CAS-Nummer |

9055-70-3 |

|---|---|

Molekularformel |

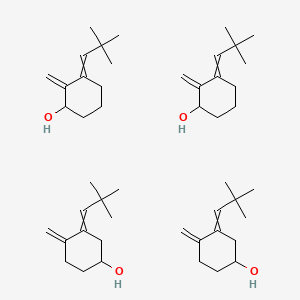

C48H80O4 |

Molekulargewicht |

721.1 g/mol |

IUPAC-Name |

bis(3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol);bis(3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol) |

InChI |

InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |

InChI-Schlüssel |

UMDARFJWVLMIOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tryptophanase: A Historical and Technical Guide to its Discovery, Function, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophanase (EC 4.1.99.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, has been a subject of scientific inquiry for over a century. Primarily found in various bacterial species, it catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia. This whitepaper provides a comprehensive overview of the discovery and historical significance of this compound, detailing the seminal experiments that elucidated its function and regulation. It further presents a technical guide to the enzyme's catalytic mechanism, the genetic regulation of its expression via the this compound operon, and the crucial role of its product, indole, as a signaling molecule in bacterial communities. Detailed experimental protocols for the characterization of this compound and a summary of key quantitative data from historical studies are also provided. Finally, we explore the contemporary relevance of this compound and indole signaling in drug development and antimicrobial research.

Discovery and Historical Significance

The journey to understanding this compound is intertwined with the discovery of its substrate, the essential amino acid L-tryptophan.

The Discovery of Tryptophan

In the late 19th and early 20th centuries, the field of biochemistry was in its infancy. Sir Frederick Gowland Hopkins, a pioneer in the field, was instrumental in elucidating the nutritional importance of amino acids. In 1901, through his work with Sydney W. Cole, Hopkins isolated a novel amino acid from the milk protein casein.[1][2] They identified this compound, tryptophan, as an essential component of the diet, necessary for life and growth.[1][2] This discovery laid the foundation for our understanding of essential amino acids and their role in metabolism.

The Unveiling of this compound

Following the discovery of tryptophan, scientists began to investigate its metabolic fate. It was observed that when certain bacteria were cultured in media containing tryptophan, a characteristic odor, later identified as indole, was produced. This observation led to the hypothesis of an enzyme responsible for this conversion.

Early seminal work by F.C. Happold and his colleagues in the 1930s and 1940s provided the first concrete evidence for the existence of "this compound."[3] Their research demonstrated the enzymatic nature of tryptophan degradation to indole in Escherichia coli. They established that the enzyme was adaptive, meaning its production was induced by the presence of its substrate, tryptophan.

Further significant contributions came from W. Austin Newton and Esmond E. Snell in the 1960s. They were the first to purify and crystallize this compound from E. coli, allowing for a detailed characterization of its properties. Their work confirmed that this compound is a pyridoxal-5'-phosphate (PLP)-dependent enzyme and revealed its multifunctional catalytic capabilities.

In 1972, T. Watanabe and E. E. Snell made a pivotal discovery about the reversibility of the this compound reaction. They demonstrated that at high concentrations of pyruvate and ammonia, this compound could synthesize L-tryptophan from indole, pyruvate, and ammonia. This finding expanded the understanding of the enzyme's catalytic potential and its role in bacterial metabolism.

A timeline of key discoveries is presented below:

-

1901: Sir Frederick Gowland Hopkins and Sydney W. Cole discover the essential amino acid L-tryptophan.

-

1930s-1940s: F.C. Happold and colleagues provide the first evidence for the enzymatic degradation of tryptophan to indole by "this compound" in E. coli and show that its production is inducible.

-

1964: W. A. Newton and E. E. Snell purify and crystallize this compound from E. coli, characterizing it as a PLP-dependent enzyme.

-

1967: Y. Morino and E. E. Snell conduct detailed kinetic studies, proposing a reaction mechanism for this compound-catalyzed reactions.

-

1972: T. Watanabe and E. E. Snell demonstrate the reversibility of the this compound reaction, showing that the enzyme can synthesize tryptophan.

Biochemical Properties and Catalytic Mechanism

This compound is a tetrameric enzyme with each identical subunit containing a molecule of the cofactor pyridoxal-5'-phosphate (PLP). The catalytic mechanism is a classic example of a PLP-dependent β-elimination reaction.

The overall reaction is as follows:

L-Tryptophan + H₂O ⇌ Indole + Pyruvate + NH₃

The reaction proceeds through several key steps:

-

Formation of the external aldimine: The amino group of L-tryptophan displaces the lysine residue of the enzyme that is bound to PLP, forming an external aldimine.

-

α-proton abstraction: A basic residue in the active site abstracts the α-proton from the tryptophan, forming a quinonoid intermediate.

-

Elimination of the indole group: The indole group is eliminated from the β-carbon.

-

Hydrolysis: The remaining aminoacrylate intermediate is hydrolyzed to release pyruvate and ammonia, and the PLP cofactor is regenerated.

Genetic Regulation: The this compound (tna) Operon

The expression of this compound in E. coli is tightly regulated at the genetic level by the tna operon. This operon consists of two main structural genes, tnaA (encoding this compound) and tnaB (encoding a low-affinity tryptophan permease), and a regulatory leader region (tnaC). The regulation of the tna operon is a classic example of both catabolite repression and substrate-induced transcription antitermination.

Catabolite Repression

In the presence of a preferred carbon source like glucose, the expression of the tna operon is repressed. This is a general mechanism in bacteria to ensure the efficient utilization of energy sources. When glucose is present, intracellular levels of cyclic AMP (cAMP) are low. The catabolite activator protein (CAP), which is required for the efficient transcription of the tna operon, is only active when bound to cAMP. Therefore, in the presence of glucose, CAP is inactive, and transcription of the tna operon is significantly reduced.

Tryptophan-Induced Transcription Antitermination

In the absence of glucose and the presence of tryptophan, the tna operon is induced. This induction is mediated by a fascinating mechanism involving the leader peptide, TnaC. The tnaC region of the mRNA is translated into a short, 24-amino acid peptide. When tryptophan levels are high, the ribosome translating the tnaC mRNA stalls at a specific tryptophan codon. This stalling prevents the formation of a Rho-dependent transcription termination hairpin in the nascent mRNA. As a result, RNA polymerase continues to transcribe the downstream tnaA and tnaB genes, leading to the production of this compound and the tryptophan permease.

Indole Signaling: A Bacterial Communication Network

For a long time, indole was considered merely a metabolic waste product. However, it is now recognized as a crucial intercellular signaling molecule in many bacterial species. Indole plays a significant role in regulating various physiological processes, including biofilm formation, drug resistance, virulence, and plasmid stability.

Indole and Biofilm Formation

Indole has been shown to have a concentration-dependent effect on biofilm formation. In E. coli, at high concentrations, indole can inhibit biofilm formation, while at lower concentrations, it can promote it. This regulation is complex and involves multiple signaling pathways.

Indole and Virulence

Indole can also modulate the virulence of pathogenic bacteria. For instance, in enterohemorrhagic E. coli (EHEC), indole has been shown to repress the expression of genes in the locus of enterocyte effacement (LEE), a key pathogenicity island. This regulation is mediated by the CpxA two-component system.

Indole Signaling Pathways

Bacteria have evolved sophisticated systems to sense and respond to extracellular indole. Two-component signal transduction systems (TCSs) are a common mechanism for this. In E. coli, the CpxA/CpxR and EvgS/EvgA TCSs have been implicated in indole signaling.

-

CpxA/CpxR System: The sensor kinase CpxA can directly sense indole. Upon indole binding, CpxA's phosphatase activity is stimulated, leading to the dephosphorylation of the response regulator CpxR. Dephosphorylated CpxR is inactive and cannot activate the transcription of its target genes, including those in the LEE pathogenicity island.

-

EvgS/EvgA System: The sensor kinase EvgS is also involved in responding to environmental signals, including indole. Indole can inhibit the autophosphorylation of EvgS, thereby preventing the activation of the response regulator EvgA. EvgA is a global regulator that controls the expression of genes involved in acid resistance and drug resistance.

References

- 1. A Family of Indoles Regulate Virulence and Shiga Toxin Production in Pathogenic E. coli | PLOS One [journals.plos.org]

- 2. Indole Acts as an Extracellular Cue Regulating Gene Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound-tryptophan reaction. The nature of the enzyme-coenzyme-substrate complex - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Tryptophanase in Bacterial Metabolism

This technical guide provides a comprehensive overview of this compound, a key enzyme in bacterial metabolism. It details its enzymatic function, regulatory mechanisms, and the multifaceted roles of its product, indole, in bacterial physiology. The guide also explores its potential as a therapeutic target and provides detailed experimental protocols for its study.

Introduction to this compound

This compound (TnaA) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is crucial for the metabolism of the essential amino acid tryptophan in many bacterial species.[1][2] Encoded by the tnaA gene, this enzyme is widespread among both Gram-negative and Gram-positive bacteria, including prominent species like Escherichia coli, Proteus vulgaris, and members of the Bacteroides and Clostridium genera.[3][4][5] this compound catalyzes the degradation of L-tryptophan, allowing bacteria to utilize it as a source of carbon, nitrogen, and energy. The reaction yields indole, pyruvate, and ammonia, each playing significant roles in bacterial physiology and inter-species communication. The production of indole, in particular, is a hallmark of this compound activity and serves as a critical signaling molecule that influences a wide array of bacterial behaviors.

Enzymatic Reaction and Catalytic Mechanism

This compound catalyzes the β-elimination reaction of L-tryptophan to produce indole, pyruvate, and ammonia. The reaction is reversible, though the degradation of tryptophan is the physiologically favored direction in most contexts. The enzyme relies on the PLP cofactor, which is covalently bound to a lysine residue in the active site, forming an internal aldimine.

The catalytic cycle involves several key steps:

-

Transaldimination: The L-tryptophan substrate displaces the lysine residue, forming an external aldimine with the PLP cofactor.

-

α-Proton Abstraction: A catalytic base from the enzyme abstracts the α-proton from the substrate, creating a quinonoid intermediate. This step is often rate-limiting.

-

Indole Elimination: The indole group is eliminated from the β-carbon.

-

Hydrolysis and Product Release: The remaining aminoacrylate intermediate is hydrolyzed to release pyruvate and ammonia, and the enzyme-PLP cofactor is regenerated to its internal aldimine state, ready for the next catalytic cycle.

Regulation of this compound Expression: The tna Operon

In E. coli and many other bacteria, the genes for this compound (tnaA) and a tryptophan-specific permease (tnaB) are organized into the this compound (tna) operon. The expression of this operon is tightly regulated by two primary mechanisms: catabolite repression and tryptophan-induced transcription antitermination.

-

Catabolite Repression: In the presence of a preferred carbon source like glucose, the synthesis of cyclic AMP (cAMP) is low. This prevents the formation of the cAMP-CAP complex, which is required for efficient transcription initiation of the tna operon. This ensures that the cell prioritizes the use of more readily available energy sources over tryptophan.

-

Tryptophan-Induced Antitermination: This is a sophisticated mechanism mediated by the translation of a short leader peptide called TnaC. The tnaC coding sequence is located in the transcribed leader region of the operon. When tryptophan is abundant, it binds to the ribosome translating the tnaC peptide. This interaction causes the ribosome to stall at the tnaC stop codon, preventing the formation of a Rho-dependent transcription termination hairpin in the nascent mRNA. Consequently, RNA polymerase proceeds to transcribe the downstream structural genes, tnaA and tnaB. In the absence of tryptophan, the ribosome does not stall, the terminator hairpin forms, and transcription is terminated by the Rho factor.

Physiological Roles of this compound and Indole

The degradation of tryptophan by this compound serves not only a catabolic purpose but also produces indole, a crucial intercellular and interspecies signaling molecule. The final concentration of indole produced by bacteria like E. coli is directly dependent on the amount of available exogenous tryptophan. Indole has been shown to modulate a wide range of bacterial behaviors and physiological processes.

-

Biofilm Formation: Indole can inhibit or promote biofilm formation depending on the bacterial species and environmental conditions.

-

Virulence and Motility: Indole signaling can influence the expression of virulence factors and affect bacterial motility in pathogenic species.

-

Antibiotic Resistance: Indole contributes to antibiotic resistance by promoting the formation of persister cells and activating efflux pumps.

-

Plasmid Stability: In E. coli, indole signaling plays a role in the stable maintenance of multicopy plasmids.

-

Host-Microbe Interactions: Within the gut microbiota, indole and its derivatives can interact with host cells, influencing intestinal barrier function and immune responses. For instance, indole can act as a ligand for the aryl hydrocarbon receptor (AhR) in intestinal immune cells.

This compound as a Drug Development Target

This compound is an attractive target for the development of new antimicrobial agents for several reasons:

-

Bacterial Specificity: The enzyme is found in many pathogenic bacteria but is absent in eukaryotic cells. This specificity suggests that inhibitors of this compound could have minimal off-target effects in humans.

-

Role in Pathogenesis: By producing indole, this compound contributes to key pathogenic processes such as biofilm formation and antibiotic resistance. Inhibiting this enzyme could therefore disarm bacteria and make them more susceptible to conventional antibiotics.

-

Alternative to Biosynthesis Inhibition: While the tryptophan biosynthesis pathway is also a validated drug target, inhibiting tryptophan degradation via this compound offers a complementary strategy.

Research has focused on identifying and characterizing inhibitors of this compound. These compounds can serve as tools to study the enzyme's function and as potential leads for antibacterial drug development.

Quantitative Data Summary

Table 1: this compound Specific Activity in Various Bacterial Species

| Bacterial Species | Specific Activity (μmoles indole/min/mg dry weight) | Regulation |

| Escherichia coli | 0.914 | Inducible and Repressible |

| Paracolobactrum coliforme | 0.210 | Inducible and Repressible |

| Proteus vulgaris | 0.146 | Inducible and Repressible |

| Aeromonas liquefaciens | 0.030 | Inducible and Repressible |

| Bacillus alvei | 0.013 | Constitutive |

| Micrococcus aerogenes | 0.036 | Inducible, Not Repressible by Glucose |

| (Data sourced from DeMoss, R. D., & Moser, K. (1969)) |

Table 2: Kinetic Parameters for this compound

| Catalyst | Substrate | Km Value |

| Whole E. coli Cells | L-Serine | 1.79 M |

| Whole E. coli Cells | Indole | 0.07 M |

| (Data reflects the reverse reaction for L-tryptophan synthesis; sourced from Bang, W. G., et al. (1983)) |

Table 3: this compound Inhibitors and Their Properties

| Inhibitor Compound | Inhibition Mode | Ki (μM) |

| N-acetyl-L-tryptophan | Noncompetitive | 48 |

| L-tryptophan-ethylester | Competitive | 52 |

| S-phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 |

| α-amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 |

| (Data sourced from Nivinsksy, D., et al. (2009)) |

Experimental Protocols

Protocol 1: this compound Activity Assay (Indole Production Measurement)

This protocol is adapted from the method used to determine the specific activity of this compound by quantifying indole formation.

Objective: To measure the rate of indole production from L-tryptophan by bacterial cell preparations.

Materials:

-

Bacterial cell suspension (e.g., washed cells from culture)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.5)

-

Pyridoxal-5'-phosphate (PLP) solution (approx. 1 mg/mL)

-

Bovine Serum Albumin (BSA) solution

-

L-tryptophan solution (e.g., 20 mM)

-

Color Reagent (e.g., Kovács' reagent or Ehrlich's reagent)

-

Indole standard solution for calibration curve

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing Assay Buffer, PLP, and BSA. The final volume should be adjusted to accommodate the cell suspension and substrate.

-

Pre-incubation: Add a known amount of the bacterial cell suspension to the reaction mixture. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to equilibrate.

-

Initiate Reaction: Start the reaction by adding the L-tryptophan solution to the mixture.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-20 minutes) at the optimal temperature. The time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding the color reagent (e.g., 3 volumes of Kovács' reagent). This also initiates the color development step.

-

Color Development and Extraction: Mix vigorously. If necessary, add an organic solvent like xylene or ether to extract the colored product (rosindole) and centrifuge to separate the phases.

-

Quantification: Measure the absorbance of the organic layer at the appropriate wavelength (e.g., ~540 nm for Ehrlich's reagent).

-

Calculation: Determine the concentration of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole. Calculate the specific activity as micromoles of indole produced per minute per milligram of dry cell weight or total protein.

Protocol 2: Qualitative Indole Test for Bacterial Identification (IMViC Test)

This is a classic microbiological test to determine if a bacterium can produce indole from tryptophan.

Objective: To detect the presence of this compound in a bacterial isolate.

Materials:

-

Bacterial culture (18-24 hours old)

-

Tryptone broth or SIM (Sulfide, Indole, Motility) medium

-

Kovács' reagent (p-dimethylaminobenzaldehyde, amyl alcohol, HCl)

-

Sterile inoculating loop or needle

-

Incubator (37°C)

Procedure:

-

Inoculation: Aseptically inoculate a tube of tryptone broth or stab-inoculate a tube of SIM medium with the bacterial culture.

-

Incubation: Incubate the inoculated tube at 37°C for 24-48 hours.

-

Reagent Addition: After incubation, add 5-10 drops of Kovács' reagent directly to the surface of the broth or agar.

-

Observation: Observe for an immediate color change in the reagent layer at the top of the medium.

Result Interpretation:

-

Positive Result: A red or cherry-red layer forms at the top. This indicates the presence of indole and, therefore, this compound activity.

-

Negative Result: The reagent layer remains yellow or turns slightly brownish. This indicates the absence of indole production.

References

Tryptophanase Substrate Specificity and Promiscuity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophanase (EC 4.1.99.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a key player in bacterial metabolism, catalyzing the reversible α,β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia.[1] While its primary role is associated with tryptophan metabolism, this compound exhibits remarkable substrate promiscuity, acting on a wide array of tryptophan analogs and other amino acids possessing a suitable leaving group at the β-carbon. This promiscuity, coupled with the significant role of its product, indole, as a signaling molecule in the gut microbiota, has positioned this compound as a compelling target for both biotechnological applications and therapeutic intervention. This technical guide provides a comprehensive overview of the substrate specificity and promiscuity of this compound, detailing its catalytic mechanism, kinetic parameters with various substrates, and standardized experimental protocols for its study. Furthermore, it explores the physiological implications of this compound activity, particularly in the context of the gut-brain axis, and outlines strategies for engineering its catalytic activity through directed evolution.

Introduction

This compound, also known as tryptophan indole-lyase, is predominantly found in various Gram-negative bacteria.[1] Its catalytic activity is crucial for bacterial survival, providing a source of carbon and nitrogen from the breakdown of L-tryptophan. The enzyme's promiscuous nature allows it to participate in a broader range of metabolic transformations, a characteristic that is increasingly being harnessed for the synthesis of non-canonical amino acids and other valuable compounds.

The product of the primary reaction, indole, is not merely a metabolic byproduct but a significant intercellular signaling molecule within the gut microbiota.[2][3] Indole has been shown to influence virulence gene expression in pathogenic bacteria, modulate the integrity of the intestinal barrier, and impact host physiology, including emotional behavior.[4] This positions this compound as a critical mediator in the complex interplay between the host and its microbial inhabitants, with implications for various disease states.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, focusing on its substrate interactions and the methodologies used to investigate them.

Catalytic Mechanism

The catalytic cycle of this compound is a multi-step process reliant on the PLP cofactor. The key stages of the reaction with L-tryptophan are as follows:

-

Formation of the External Aldimine: The amino group of the L-tryptophan substrate displaces the internal aldimine linkage between PLP and a lysine residue in the enzyme's active site, forming an external aldimine.

-

α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from the substrate, leading to the formation of a resonance-stabilized quinonoid intermediate.

-

Indole Elimination: The indole group is eliminated from the β-carbon. This step is facilitated by protonation of the indole ring at the C3 position.

-

Formation of Aminoacrylate Intermediate: The elimination of indole results in the formation of an aminoacrylate-PLP Schiff base intermediate.

-

Hydrolysis and Product Release: The aminoacrylate intermediate is hydrolyzed to release pyruvate and ammonia, and the PLP cofactor is regenerated in its internal aldimine form, ready for the next catalytic cycle.

Substrate Specificity and Promiscuity: Quantitative Data

This compound exhibits a broad substrate specificity, acting on various tryptophan analogs with substitutions on the indole ring, as well as other amino acids with good leaving groups. The enzyme's efficiency with these different substrates can be quantified by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize the kinetic parameters of Escherichia coli this compound with a range of substrates.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| L-Tryptophan | 0.25 | 35 | 1.4 x 105 | |

| 5-Fluoro-L-tryptophan | 0.11 | 42 | 3.8 x 105 | |

| 6-Fluoro-L-tryptophan | 0.12 | 45 | 3.8 x 105 | |

| 5-Methyl-L-tryptophan | 0.20 | 20 | 1.0 x 105 | |

| 6-Methyl-L-tryptophan | 0.18 | 25 | 1.4 x 105 | |

| 7-Aza-L-tryptophan | 0.50 | 15 | 3.0 x 104 | |

| L-Serine | 20 | 0.5 | 25 | |

| L-Cysteine | 5.0 | 1.0 | 200 | |

| S-Methyl-L-cysteine | 2.5 | 2.0 | 800 | |

| S-Ethyl-L-cysteine | 1.5 | 3.0 | 2000 |

Table 1: Kinetic Parameters of E. coli this compound with Various Substrates.

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This method relies on the quantification of indole produced from the enzymatic reaction. The indole is extracted and reacts with a chromogenic agent, typically p-dimethylaminobenzaldehyde (DMAB), to produce a colored compound that can be measured spectrophotometrically.

Materials:

-

1 M Potassium Phosphate Buffer, pH 8.3

-

1 mM Pyridoxal-5'-phosphate (PLP) solution

-

50 mM L-Tryptophan solution

-

This compound enzyme solution

-

10% (w/v) Trichloroacetic acid (TCA)

-

Toluene

-

Ehrlich's Reagent (DMAB solution): Dissolve 1 g of p-dimethylaminobenzaldehyde in 95 ml of 95% ethanol and 20 ml of concentrated HCl.

-

Indole standard solutions (for calibration curve)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

200 µL of 1 M Potassium Phosphate Buffer, pH 8.3

-

10 µL of 1 mM PLP

-

100 µL of 50 mM L-Tryptophan

-

Deionized water to a final volume of 900 µL.

-

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of the this compound enzyme solution. Mix gently.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of 10% TCA. Vortex to mix.

-

Indole Extraction: Add 1 mL of toluene to the tube and vortex vigorously for 1 minute to extract the indole into the organic phase. Centrifuge at high speed for 5 minutes to separate the phases.

-

Color Development: Carefully transfer 500 µL of the upper toluene layer to a new tube. Add 1 mL of Ehrlich's reagent and mix.

-

Measurement: Incubate at room temperature for 15 minutes for color development. Measure the absorbance at 570 nm using a spectrophotometer.

-

Quantification: Determine the concentration of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

HPLC-Based Assay for this compound Activity

This method offers higher sensitivity and specificity for the quantification of tryptophan and its metabolites, including indole. A reversed-phase HPLC system with UV or fluorescence detection is commonly used.

Materials:

-

Reaction components as described in the spectrophotometric assay.

-

Mobile Phase: e.g., Acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), pH adjusted. The exact composition may need optimization based on the column and system used.

-

Reversed-phase C18 HPLC column.

-

HPLC system with a UV detector (set at 280 nm for tryptophan and indole) or a fluorescence detector (Excitation: 285 nm, Emission: 360 nm for indole).

-

Standard solutions of L-tryptophan and indole.

Procedure:

-

Enzymatic Reaction and Termination: Perform the enzymatic reaction and termination as described in the spectrophotometric assay (steps 1-4).

-

Sample Preparation: After stopping the reaction with TCA, centrifuge the sample at high speed for 10 minutes to pellet the precipitated protein.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

Inject a defined volume (e.g., 20 µL) of the filtered sample onto the HPLC column.

-

Elute the compounds with the chosen mobile phase at a constant flow rate.

-

Detect the separated compounds (tryptophan and indole) using the UV or fluorescence detector.

-

-

Quantification: Identify and quantify the peaks corresponding to tryptophan and indole by comparing their retention times and peak areas to those of the standard solutions. Calculate the amount of tryptophan consumed and indole produced.

Signaling Pathways and Physiological Relevance

The product of the this compound reaction, indole, is a crucial signaling molecule in the gut, influencing both microbial and host physiology.

Indole Signaling in the Gut Microbiota

Indole acts as an intercellular signal that can modulate various bacterial behaviors, including biofilm formation, drug resistance, and virulence. For instance, in pathogenic E. coli, indole has been shown to decrease the expression of genes associated with virulence.

Caption: Indole signaling in the gut microbiota.

Host-Microbe Interactions and the Gut-Brain Axis

Indole produced by the gut microbiota can be absorbed by the host and has been shown to strengthen the intestinal barrier and modulate immune responses. Furthermore, microbial tryptophan metabolism, including the production of indole, is increasingly recognized as a key modulator of the gut-brain axis, influencing neurodevelopment and behavior.

Engineering this compound: Directed Evolution

Directed evolution is a powerful technique used to tailor enzyme properties, such as substrate specificity, catalytic activity, and stability. This iterative process involves generating a library of enzyme variants through random mutagenesis or recombination, followed by high-throughput screening or selection to identify improved variants.

Experimental Workflow for Directed Evolution of this compound

The following diagram illustrates a typical workflow for the directed evolution of this compound.

References

Catalytic Mechanism of Tryptophanase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophanase (EC 4.1.99.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, plays a crucial role in bacterial metabolism by catalyzing the reversible α,β-elimination of L-tryptophan to yield indole, pyruvate, and ammonia. This technical guide provides a comprehensive overview of the catalytic mechanism of the this compound reaction, detailing the enzyme's structure, the pivotal role of the PLP cofactor, and the step-by-step chemical transformations. Furthermore, this document summarizes key quantitative data, provides detailed experimental protocols for studying the enzyme's kinetics and structure, and presents visual representations of the catalytic pathway and experimental workflows to facilitate a deeper understanding of this important enzyme.

Introduction

This compound, also known as tryptophan indole-lyase (TIL), is a key enzyme in the metabolic pathway of tryptophan in many bacteria.[1] Its ability to degrade tryptophan to indole, a significant signaling molecule in microbial communities, makes it a subject of intense research. The enzyme's reliance on the versatile cofactor pyridoxal-5'-phosphate (PLP) places it within a large family of enzymes that catalyze a wide array of reactions involving amino acids.[2] A thorough understanding of the catalytic mechanism of this compound is essential for the development of novel antimicrobial agents that target this enzyme and for its application in biocatalysis for the synthesis of tryptophan analogs.[1]

Enzyme Structure and Active Site

This compound from Escherichia coli is a homotetrameric enzyme, with each subunit having a molecular weight of approximately 55 kDa. The crystal structure of this compound reveals that each subunit is composed of two domains: a large domain that primarily binds the PLP cofactor and a smaller domain. The active site is located at the interface of these two domains.

The PLP cofactor is covalently bound to a conserved lysine residue (Lys270 in E. coli) via a Schiff base linkage, forming an internal aldimine.[3] The active site is a highly organized environment containing several key amino acid residues that play critical roles in substrate binding and catalysis. These include residues that interact with the substrate's amino and carboxyl groups, as well as those that participate directly in the chemical transformations of the reaction.

The Catalytic Cycle: A Step-by-Step Mechanism

The catalytic cycle of this compound involves a series of distinct chemical steps, all orchestrated by the PLP cofactor and the active site residues.[4] The overall reaction is a β-elimination, which can be broken down into the following key stages:

-

Transaldimination: The catalytic cycle begins with the binding of the L-tryptophan substrate to the active site. The amino group of tryptophan displaces the ε-amino group of the active site lysine from its Schiff base linkage with PLP, forming a new Schiff base known as the external aldimine. This transaldimination reaction positions the substrate for the subsequent catalytic steps.

-

α-Proton Abstraction and Quinonoid Intermediate Formation: A basic residue in the active site, identified as the amino group of Lys270, abstracts the α-proton from the bound tryptophan. The electron pair from the Cα-H bond is delocalized into the conjugated π-system of the PLP cofactor, forming a resonance-stabilized carbanionic intermediate known as the quinonoid intermediate. This intermediate is characterized by a strong absorbance maximum around 500 nm.

-

β-Elimination of the Indole Group: The indole group at the β-carbon of the substrate is a poor leaving group. Its departure is facilitated by protonation at the C3 position of the indole ring, a role attributed to a conserved tyrosine residue (Tyr74 in E. coli). This acid catalysis weakens the Cβ-C3 bond, leading to the elimination of indole and the formation of an α-aminoacrylate intermediate still bound to PLP.

-

Hydrolysis and Product Release: The α-aminoacrylate intermediate is then hydrolyzed. A water molecule attacks the Cβ atom, and subsequent rearrangements lead to the formation of pyruvate and ammonia. The final step involves the regeneration of the internal aldimine by the attack of the active site Lys270 on the PLP, releasing the products and preparing the enzyme for another catalytic cycle. The overall reaction is reversible, and under high concentrations of pyruvate and ammonia, tryptophan can be synthesized from indole.

Quantitative Data

Kinetic Parameters of this compound

The catalytic efficiency of this compound varies with different substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| L-Tryptophan | 0.2 - 0.5 | 30 - 70 | 6 x 10⁴ - 3.5 x 10⁵ | |

| L-Serine | 5 - 10 | 5 - 15 | 5 x 10² - 3 x 10³ | |

| L-Cysteine | 1 - 3 | 20 - 40 | 6.7 x 10³ - 4 x 10⁴ | |

| S-methyl-L-cysteine | 0.5 - 1.5 | 40 - 80 | 2.7 x 10⁴ - 1.6 x 10⁵ | |

| β-Chloro-L-alanine | 0.1 - 0.3 | 50 - 100 | 1.7 x 10⁵ - 1 x 10⁶ |

Note: The values presented are approximate and can vary depending on the specific experimental conditions (pH, temperature, buffer composition) and the source of the enzyme.

pKa Values of Key Active Site Residues

The ionization states of active site residues are crucial for catalysis. The pH dependence of the kinetic parameters can provide insights into the pKa values of these residues.

| Residue | pKa | Role in Catalysis | Source |

| Lys270 (amino group) | ~7.6 | Acts as the general base for α-proton abstraction. | |

| Asp137 (side chain) | ~6.0 | Interacts with the indole nitrogen of tryptophan, activating it as a leaving group. | |

| Tyr74 (phenol group) | ~8.1 | Acts as the general acid to protonate the indole leaving group. |

Note: These pKa values are for the enzyme in the context of the reaction with its natural substrate, L-tryptophan, and can be influenced by the binding of different substrates or inhibitors.

Experimental Protocols

This compound Activity Assay (Colorimetric Method)

This protocol describes a common method for determining this compound activity by measuring the production of indole, which reacts with p-dimethylaminobenzaldehyde (DMAB) to form a colored product.

Reagents:

-

Buffer: 1 M Potassium Phosphate buffer, pH 8.3.

-

Cofactor Solution: 1 mM Pyridoxal-5'-phosphate (PLP).

-

Substrate Solution: 50 mM L-Tryptophan.

-

Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

-

Extraction Solvent: Toluene.

-

Colorimetric Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic alcohol).

-

Indole Standard Solution: A series of known concentrations of indole for generating a standard curve.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer (final concentration 100 mM), PLP (final concentration 50 µM), and the enzyme solution.

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.

-

Initiate Reaction: Add the L-tryptophan solution to a final concentration of 10 mM to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 10% TCA.

-

Indole Extraction: Add a volume of toluene to the tube, vortex vigorously to extract the indole into the organic phase, and then centrifuge to separate the phases.

-

Color Development: Transfer an aliquot of the upper toluene layer to a new tube and add Ehrlich's reagent.

-

Measurement: After a short incubation at room temperature for color development, measure the absorbance at 570 nm.

-

Quantification: Determine the concentration of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

Stopped-Flow Spectrophotometry for Pre-Steady-State Kinetics

Stopped-flow spectrophotometry is a powerful technique to study the rapid pre-steady-state kinetics of enzyme-catalyzed reactions, allowing for the observation of individual reaction steps and the detection of transient intermediates.

Instrumentation:

-

A stopped-flow spectrophotometer equipped with absorbance and/or fluorescence detection capabilities.

General Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme and substrate in the appropriate buffer. The concentrations will depend on the specific experiment (e.g., single-turnover or multiple-turnover conditions).

-

Instrument Setup:

-

Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.

-

Set the desired temperature for the reaction.

-

Configure the spectrophotometer to monitor the reaction at a specific wavelength corresponding to a chromophoric substrate, product, or reaction intermediate (e.g., the quinonoid intermediate at ~500 nm).

-

-

Rapid Mixing: The instrument rapidly mixes the contents of the two syringes in a small observation cell.

-

Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time, typically on a millisecond to second timescale.

-

Data Analysis: The resulting kinetic traces are fitted to appropriate mathematical models (e.g., single or double exponential equations) to extract rate constants for the individual steps of the reaction.

Site-Directed Mutagenesis (QuikChange™ Method)

Site-directed mutagenesis is used to introduce specific amino acid substitutions in the enzyme to probe the function of individual residues in catalysis and substrate binding. The QuikChange™ method is a widely used PCR-based technique.

Materials:

-

Plasmid DNA containing the this compound gene.

-

Two complementary mutagenic oligonucleotide primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu polymerase).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle and flanked by 10-15 bases of correct sequence on both sides.

-

PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase synthesizes new plasmid strands incorporating the mutation.

-

DpnI Digestion: The PCR product is a mixture of the original methylated template DNA and the newly synthesized unmethylated, mutated DNA. Add DpnI to the reaction mixture. DpnI specifically digests methylated and hemimethylated DNA, thus selectively removing the parental template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on an appropriate antibiotic selection plate. Screen the resulting colonies for the desired mutation by DNA sequencing.

X-ray Crystallography for Structure Determination

X-ray crystallography is the primary method for determining the three-dimensional structure of proteins at atomic resolution, providing invaluable insights into the enzyme's architecture and active site.

Workflow Overview:

-

Protein Expression and Purification: Overexpress the this compound protein in a suitable expression system (e.g., E. coli) and purify it to high homogeneity.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered protein crystals. This is often the most challenging step.

-

X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD or MIR).

-

Electron Density Map Calculation: The amplitudes (from intensities) and phases are combined to calculate an electron density map of the protein.

-

Model Building and Refinement: An atomic model of the protein is built into the electron density map and then refined to improve its fit to the experimental data and to ensure it has good stereochemistry.

-

Structure Validation: The final model is validated to check its overall quality and accuracy.

Visualizations

Overall this compound Reaction

Caption: Overall reaction catalyzed by this compound.

Catalytic Cycle of this compound

Caption: Key intermediates in the this compound catalytic cycle.

Experimental Workflow for this compound Study

Caption: General experimental workflow for studying this compound.

Conclusion

The catalytic mechanism of this compound is a finely tuned process that exemplifies the power and versatility of PLP-dependent enzymes. Through a series of well-defined chemical steps, the enzyme efficiently degrades L-tryptophan, playing a significant role in bacterial physiology. The detailed understanding of this mechanism, facilitated by a combination of kinetic, spectroscopic, and structural studies, not only deepens our fundamental knowledge of enzymology but also provides a solid foundation for the development of novel therapeutics and biocatalytic applications. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field, enabling further exploration of this fascinating enzyme.

References

The Linchpin of Tryptophan Degradation: A Technical Guide to the Role of Pyridoxal 5'-Phosphate in Tryptophanase Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the pivotal role of pyridoxal 5'-phosphate (PLP) in the catalytic mechanism of tryptophanase. This compound, a key enzyme in bacterial metabolism, catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia. This reaction is not only crucial for bacterial physiology but also holds significant interest for drug development, particularly in targeting microbial pathogens. The intricate catalytic cycle, entirely dependent on the versatile chemistry of the PLP cofactor, is a prime example of enzymatic efficiency and complexity. This guide will delve into the core mechanistic details, present quantitative kinetic data, provide detailed experimental protocols for studying the enzyme, and visualize the key processes through signaling pathways and experimental workflows.

The Catalytic Versatility of Pyridoxal 5'-Phosphate in the this compound Mechanism

This compound (EC 4.1.99.1) is a PLP-dependent enzyme that facilitates the α,β-elimination of L-tryptophan. The reaction mechanism is a multi-step process that masterfully utilizes the electrophilic nature of the pyridinium ring of PLP to stabilize a series of carbanionic intermediates.

The catalytic cycle can be dissected into the following key stages:

-

Formation of the Internal Aldimine: In the resting state of the enzyme, PLP is covalently bound to the ε-amino group of an active site lysine residue (Lys269 in E. coli) via a Schiff base linkage, forming an internal aldimine. This internal aldimine is the active form of the cofactor, ready to engage the substrate.

-

Transaldimination and Formation of the External Aldimine: Upon binding of the L-tryptophan substrate to the active site, the α-amino group of tryptophan attacks the internal aldimine. This leads to a transaldimination reaction, where the lysine residue is displaced, and a new Schiff base is formed between L-tryptophan and PLP. This new complex is termed the external aldimine.

-

α-Proton Abstraction and Quinonoid Intermediate Formation: A basic residue in the active site abstracts the α-proton of the tryptophan moiety in the external aldimine. The resulting negative charge is delocalized into the conjugated π-system of the PLP cofactor, forming a resonance-stabilized carbanionic intermediate known as the quinonoid intermediate. This intermediate is characterized by a strong absorbance maximum around 500 nm.

-

β-Elimination of the Indole Group: The crucial Cα-Cβ bond cleavage is facilitated by the electron sink provided by the protonated pyridine nitrogen of PLP. The indole group is eliminated from the β-carbon.

-

Formation of the Aminoacrylate Intermediate: The departure of indole leaves behind an α-aminoacrylate-PLP Schiff base intermediate.

-

Hydrolysis and Product Release: The aminoacrylate intermediate is subsequently hydrolyzed to release pyruvate and ammonia.

-

Regeneration of the Internal Aldimine: The active site lysine residue then attacks the PLP-aminoacrylate intermediate, reforming the internal aldimine and releasing the final products, thereby completing the catalytic cycle and regenerating the enzyme for a new round of catalysis.

Quantitative Analysis of this compound Activity

The efficiency and substrate specificity of this compound can be quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km serves as a measure of the enzyme's catalytic efficiency. Below is a summary of kinetic parameters for this compound with various substrates.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |

| L-Tryptophan | 0.25 | 35 | 1.4 x 105 | Escherichia coli |

| L-Serine | 1.79 M (whole cells) | - | - | Escherichia coli |

| Indole | 0.07 M (whole cells) | - | - | Escherichia coli |

| 5-Fluoro-L-tryptophan | 0.08 | 20 | 2.5 x 105 | Escherichia coli |

| 6-Fluoro-L-tryptophan | 0.15 | 45 | 3.0 x 105 | Escherichia coli |

| 7-Aza-DL-tryptophan | - | - | - | Escherichia coli |

| S-Benzyl-L-cysteine | - | - | - | Escherichia coli |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the source of the enzyme. The data for L-serine and indole were obtained using whole cells, which can result in significantly different apparent Km values compared to studies with purified enzyme.

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant this compound and the characterization of its catalytic activity.

Purification of Recombinant His-tagged this compound

This protocol describes the purification of His-tagged this compound from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring a this compound expression vector with a His-tag.

-

Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mg/mL lysozyme, DNase I.

-

Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol.

-

Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol.

-

Dialysis Buffer: 50 mM potassium phosphate, pH 7.8, 0.1 mM pyridoxal 5'-phosphate, 1 mM EDTA, 1 mM β-mercaptoethanol.

-

Ni-NTA agarose resin.

-

Chromatography column.

Procedure:

-

Expression: Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer (without lysozyme and DNase I).

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound with Elution Buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Dialysis: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and to reconstitute the enzyme with PLP.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Steady-State Kinetic Assay of this compound

This protocol describes a continuous spectrophotometric assay to determine the steady-state kinetic parameters of this compound. The assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

-

Purified this compound.

-

L-tryptophan stock solution.

-

Assay Buffer: 100 mM potassium phosphate, pH 7.8, 0.1 mM pyridoxal 5'-phosphate, 10 mM KCl.

-

NADH stock solution.

-

Lactate dehydrogenase (LDH) solution.

-

UV-Vis spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, a fixed concentration of NADH (e.g., 0.2 mM), and an excess of LDH (e.g., 10 units).

-

Initiation of Reaction: Add a known amount of purified this compound to the cuvette and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

Substrate Addition and Data Acquisition: Initiate the reaction by adding varying concentrations of the L-tryptophan substrate. Immediately start monitoring the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time.

-

Initial Velocity Calculation: Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration used.

Stopped-Flow Spectroscopic Analysis of Pre-Steady-State Kinetics

This technique allows for the observation of the formation and decay of transient intermediates in the this compound catalytic cycle on a millisecond timescale.

Materials:

-

Purified this compound.

-

L-tryptophan stock solution.

-

Stopped-flow spectrophotometer.

-

Appropriate buffers (as in the steady-state assay).

Procedure:

-

Instrument Setup: Set up the stopped-flow spectrophotometer to monitor absorbance changes at wavelengths characteristic of the PLP intermediates (e.g., ~420 nm for the external aldimine and ~500 nm for the quinonoid intermediate).

-

Reactant Loading: Load one syringe with the purified this compound solution and the other with the L-tryptophan substrate solution at a high concentration.

-

Rapid Mixing and Data Acquisition: Rapidly mix the contents of the two syringes. The instrument will automatically trigger data acquisition, recording the absorbance changes over a short time course (milliseconds to seconds).

-

Data Analysis: Analyze the resulting kinetic traces by fitting them to appropriate exponential equations to obtain the rate constants for the formation and decay of the observed intermediates.

Visualizing the Core Processes

Diagrams are essential for understanding the complex relationships in the this compound catalytic cycle and the workflows of the experiments used to study it.

The Catalytic Cycle of this compound

Caption: The catalytic cycle of this compound, highlighting the key PLP-dependent intermediates.

Experimental Workflow for Steady-State Kinetics

Caption: Workflow for determining the steady-state kinetic parameters of this compound.

Principle of Stopped-Flow Spectroscopy

Tryptophanase in Gut Microbiota and Indole Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiota plays a pivotal role in host physiology, largely through the production of a diverse array of metabolites. Among these, indole, a microbial-derived catabolite of tryptophan, has emerged as a critical signaling molecule in the gut-brain axis, immune regulation, and maintenance of the intestinal barrier. This technical guide provides an in-depth overview of tryptophanase, the key bacterial enzyme responsible for indole production, its regulation, and the multifaceted roles of indole in health and disease. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the this compound-indole pathway.

Introduction: The Significance of Microbial Tryptophan Metabolism

Tryptophan is an essential amino acid that is metabolized by both the host and the gut microbiota. While host enzymes primarily convert tryptophan into kynurenine and serotonin, a significant portion is metabolized by commensal bacteria in the gastrointestinal tract.[1][2] The central enzyme in this microbial pathway is this compound, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia.[1]

Indole and its derivatives, such as indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld), are not merely metabolic byproducts but act as potent signaling molecules.[1] They influence a wide range of host physiological processes, including:

-

Intestinal Barrier Function: Indole and its derivatives enhance the integrity of the intestinal epithelial barrier.[3]

-

Immune Modulation: These molecules interact with immune cells and can modulate both innate and adaptive immune responses.

-

Gut-Brain Axis Communication: Indole can cross the blood-brain barrier and influence neurological functions.

-

Drug Metabolism: Indole and its metabolites can impact the activity of drug-metabolizing enzymes, presenting a crucial consideration for pharmacokinetics and drug efficacy.

Given its broad physiological effects, the this compound-indole pathway represents a promising target for therapeutic intervention in a variety of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and neurological conditions.

Quantitative Data

Understanding the concentrations of indole and the activity of this compound in the gut is crucial for elucidating their physiological roles. The following tables summarize key quantitative data from the literature.

Table 1: Indole and Indole-3-Acetate Concentrations in Human Feces

| Metabolite | Concentration Range | Sample Type | Reference |

| Indole | 1.0–19.5 µg/g | Feces (healthy adults) | |

| Indole | 0.25–1.1 mM | Feces (healthy adults) | |

| Indole-3-Acetate (IAA) | 5 nM/g (mean) | Feces (human) |

Table 2: Kinetics of Indole Accumulation in Fecal Slurries

| Condition | Rate of Indole Accumulation (µg/h/gfeces) | Reference |

| Control (no supplement) | 0.4–2.1 | |

| Tryptophan supplemented | 10.9–37.7 | |

| Indole supplemented | -3.8–1.8 (net reduction) |

Key Signaling Pathways

Indole and its derivatives exert their effects by activating specific host receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses at mucosal surfaces. Several indole derivatives are potent AhR ligands.

Caption: Indole-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pregnane X Receptor (PXR) Signaling Pathway

PXR is a nuclear receptor that functions as a sensor of foreign compounds (xenobiotics) and regulates the expression of genes involved in detoxification and metabolism. Indole and its derivatives are also known to activate PXR.

Caption: Indole-mediated activation of the Pregnane X Receptor (PXR) signaling pathway.

Experimental Workflows and Logical Relationships

Regulation of the this compound (tna) Operon

The expression of this compound is tightly regulated in bacteria, primarily through the tna operon. This regulation is sensitive to the availability of tryptophan and glucose.

Caption: Regulation of the this compound (tna) operon in E. coli.

Experimental Workflow for Studying this compound and Indole Production

A typical workflow for investigating the role of this compound and indole from the gut microbiota involves a combination of in vitro and in vivo techniques.

Caption: A generalized experimental workflow for studying microbial this compound and indole production.

Detailed Experimental Protocols

Enzymatic Assay of this compound

This colorimetric assay measures the amount of indole produced from tryptophan by this compound.

Principle: this compound catalyzes the conversion of L-Tryptophan to indole, pyruvate, and ammonia. The indole produced is then extracted and reacts with p-Dimethylaminobenzaldehyde (DMAB) to form a colored compound that can be quantified spectrophotometrically.

Reagents:

-

1 M Potassium Phosphate Buffer, pH 8.3

-

0.81 mM Pyridoxal 5-Phosphate (PLP)

-

50 mM L-Tryptophan

-

100% (w/v) Trichloroacetic Acid (TCA)

-

Toluene

-

5% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in 95% ethanol (Kovács' Reagent)

-

859 mM Hydrochloric Acid-Alcohol Reagent

-

Indole Standard Solution (0.43 mM)

-

Enzyme solution (bacterial lysate or purified enzyme)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

200 µL of 1 M Potassium Phosphate Buffer, pH 8.3

-

10 µL of 0.81 mM PLP

-

100 µL of 50 mM L-Tryptophan

-

Enzyme solution and nuclease-free water to a final volume of 1 mL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of 100% TCA.

-

Indole Extraction: Add 1 mL of toluene to the tube, vortex vigorously to extract the indole into the organic phase, and centrifuge to separate the phases.

-

Color Development: Transfer 200 µL of the toluene (upper) layer to a new tube. Add 1 mL of Kovács' reagent and 8.8 mL of the Acid-Alcohol reagent. Mix and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

Quantification of Indole in Fecal Samples by HPLC

This method allows for the precise quantification of indole from complex biological matrices like feces.

Sample Preparation:

-

Homogenization: Homogenize a known weight of fecal sample (e.g., 100 mg) in a suitable solvent (e.g., 1 mL of 70% ethanol).

-

Extraction: Vortex the suspension vigorously and incubate at a high temperature (e.g., 70°C for 10 minutes) to improve extraction efficiency.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g for 20 minutes) to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV detector at 280 nm or a fluorescence detector with excitation at 285 nm and emission at 320 nm.

-

Quantification: Compare the peak area of indole in the sample to a standard curve generated with pure indole.

Culturing of Anaerobic this compound-Producing Bacteria

Media:

-

Use a pre-reduced, anaerobic medium such as Brain Heart Infusion (BHI) broth or a custom-defined medium supplemented with tryptophan.

-

The medium should be prepared under anaerobic conditions (e.g., in an anaerobic chamber or using the Hungate technique).

Inoculation and Incubation:

-

Inoculate the medium with a fecal slurry or an isolated bacterial colony inside an anaerobic chamber.

-

Incubate the cultures at 37°C under anaerobic conditions.

Confirmation of this compound Activity:

-

After incubation, indole production can be assessed using the Kovács assay or by HPLC analysis of the culture supernatant.

Implications for Drug Development

The this compound-indole pathway presents several opportunities for therapeutic intervention:

-

This compound Inhibitors: Development of specific inhibitors of bacterial this compound could be a strategy to reduce the production of potentially harmful indole derivatives in certain disease contexts.

-

Probiotics and Prebiotics: Modulating the gut microbiota composition to favor the growth of beneficial indole-producing bacteria or to provide substrates that enhance their activity is a promising approach.

-

Indole-based Therapeutics: Direct administration of indole or its beneficial derivatives could be explored for their therapeutic effects on intestinal barrier function and inflammation.

However, it is crucial to consider the dual role of indole. While beneficial in many contexts, excessive indole production has been linked to negative effects. Therefore, a thorough understanding of the dose-dependent and context-specific effects of indole is essential for the development of safe and effective therapies.

Conclusion

This compound-mediated indole production by the gut microbiota is a key metabolic pathway with profound implications for host health. The ability of indole and its derivatives to modulate the intestinal barrier, immune system, and gut-brain axis highlights their potential as therapeutic targets. This technical guide provides a foundational resource for researchers and drug development professionals aiming to harness the power of this intricate host-microbe interaction for the development of novel diagnostics and therapeutics. Further research is warranted to fully elucidate the complex regulatory networks and functional consequences of the this compound-indole pathway in various physiological and pathological states.

References

Allosteric Regulation of Tryptophanase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophanase (TrpB), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia. In many bacteria, this compound is a key enzyme in tryptophan metabolism and is often found as the β-subunit of the tryptophan synthase α₂β₂ complex. While the allosteric regulation within the tryptophan synthase complex is well-characterized, with intricate communication between the α (TrpA) and β subunits, the allosteric control of the standalone this compound (TrpB) subunit presents a unique landscape for investigation and therapeutic intervention.

This technical guide provides an in-depth exploration of the allosteric regulation of standalone this compound activity. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying molecular mechanisms. The focus is on the activation of the intrinsically low-activity standalone TrpB and the potential for allosteric modulation.

Allosteric Activation of Standalone this compound

Standalone this compound (TrpB) typically exhibits significantly lower catalytic activity compared to when it is part of the tryptophan synthase complex.[1] This is because the TrpA subunit acts as an allosteric activator of TrpB.[1] However, studies have shown that the activity of standalone TrpB can be dramatically enhanced through specific mutations that mimic the allosteric activation provided by TrpA.[1][2]

A key mechanism of this activation involves a conformational change from an "open," low-activity state to a "closed," high-activity state.[1] In the open conformation, the active site is more exposed to the solvent, while the closed conformation sequesters the active site, creating a more favorable environment for catalysis.

Activation by Site-Directed Mutagenesis

Directed evolution and site-directed mutagenesis have been instrumental in identifying key residues that control the conformational equilibrium of standalone TrpB. Mutations at sites distal from the active site can stabilize the closed, active conformation. For instance, a study on a naturally occurring, highly active standalone TrpB from Pelodictyon luteolum identified a set of six distal residues (Res₆) that are crucial for its high catalytic efficiency in the absence of a TrpA subunit. Transferring these or similar mutations to other TrpB homologs has been shown to increase their standalone activity.

Activation by Monovalent Cations

Monovalent cations (MVCs) are known allosteric activators of this compound and the tryptophan synthase complex. They bind to a specific site on the β-subunit and are essential for optimal catalytic activity. The binding of MVCs helps to stabilize the active conformation of the enzyme and plays a role in the transmission of allosteric signals. The activating effect of different monovalent cations varies, with their binding influencing the equilibrium between different enzyme-substrate intermediates.

Quantitative Data on this compound Activity

The following tables summarize the kinetic parameters of various standalone this compound (TrpB) enzymes, including wild-type, engineered mutants, and naturally occurring active variants. This data allows for a direct comparison of their catalytic efficiencies.

Table 1: Kinetic Parameters of Wild-Type and Engineered Standalone this compound (TrpB) from Pyrococcus furiosus (PfTrpB) at 75°C

| Enzyme Variant | kcat (s⁻¹) | KM (indole, µM) | kcat/KM (M⁻¹s⁻¹) | Fold Increase in kcat/KM vs. WT |

| PfTrpB WT | 0.31 | 140 | 2,214 | 1.0 |

| PfTrpB²G⁹ | 0.45 | 110 | 4,091 | 1.8 |

| PfTrpB⁴D¹¹ | 1.2 | 65 | 18,462 | 8.3 |

| PfTrpB⁰B² | 2.4 | 45 | 53,333 | 24.1 |

Table 2: Kinetic Parameters of Standalone this compound (TrpB) from Pelodictyon luteolum (plTrpB) and its Mutant at 30°C

| Enzyme Variant | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| plTrpB | L-Serine | 0.35 | 20.6 | 17 |

| Indole | 0.35 | 0.039 | 8970 | |

| plTrpB-con | L-Serine | 0.009 | 5.6 | 1.6 |

| Indole | 0.009 | 0.059 | 153 |

Allosteric Inhibition of this compound

While allosteric activation of standalone this compound is a well-documented phenomenon, the identification of specific small-molecule allosteric inhibitors that target the standalone TrpB enzyme is not extensively reported in the scientific literature. The majority of drug discovery efforts have focused on inhibiting the tryptophan synthase complex, with inhibitors often binding at the interface between the α and β subunits, thereby disrupting the allosteric communication necessary for catalysis.

For researchers interested in developing inhibitors for standalone this compound, high-throughput screening campaigns would be a necessary starting point.

Experimental Protocols

Recombinant this compound Expression and Purification

This protocol provides a general framework for the expression and purification of recombinant this compound from E. coli. Optimization of specific conditions (e.g., induction time, temperature, buffer composition) may be required for different this compound constructs.

Protocol:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the this compound gene under the control of an inducible promoter (e.g., T7).

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: If the this compound is His-tagged, load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography: For further purification, concentrate the eluted protein and apply it to a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

This compound Activity Assay (Spectrophotometric Method)

This assay measures the production of indole from the enzymatic degradation of L-tryptophan. The indole is then extracted and reacts with p-dimethylaminobenzaldehyde (DMAB) to form a colored product that can be quantified spectrophotometrically.

Reagents:

-

Potassium Phosphate Buffer: 1 M, pH 8.3

-

Pyridoxal 5'-Phosphate (PLP) Solution: 1 mM in water (prepare fresh)

-

L-Tryptophan Solution: 50 mM in water

-

Toluene

-

p-Dimethylaminobenzaldehyde (DMAB) Reagent: 5% (w/v) DMAB in a mixture of ethanol and sulfuric acid.

-

Indole Standard Solutions: For generating a standard curve.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µL of 1 M Potassium Phosphate Buffer, pH 8.3

-

20 µL of 1 mM PLP solution

-

100 µL of 50 mM L-tryptophan solution

-

Water to a final volume of 950 µL

-

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding 50 µL of the purified this compound solution.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene and vortexing vigorously to extract the indole. Centrifuge to separate the phases.

-

Color Development: Transfer 200 µL of the upper toluene layer to a new tube containing 1 mL of DMAB reagent. Vortex to mix.

-

Measurement: After a 5-minute incubation at room temperature, measure the absorbance of the colored product at 570 nm.

-

Quantification: Determine the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

Visualizing Allosteric Regulation and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows described in this guide.

Caption: Allosteric activation of standalone this compound.

Caption: Recombinant this compound purification workflow.

Caption: Spectrophotometric this compound activity assay.

Conclusion